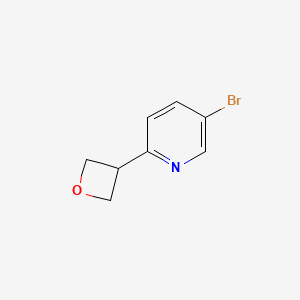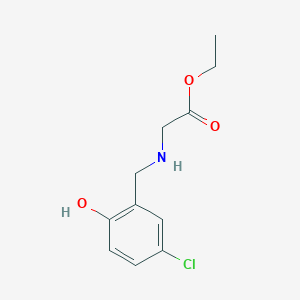
Ethyl (5-chloro-2-hydroxybenzyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (5-chloro-2-hydroxybenzyl)glycinate is an organic compound that belongs to the class of glycinates It is characterized by the presence of a 5-chloro-2-hydroxybenzyl group attached to an ethyl glycinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-chloro-2-hydroxybenzyl)glycinate typically involves the reaction of 5-chloro-2-hydroxybenzyl chloride with ethyl glycinate in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The base, such as sodium hydroxide or potassium carbonate, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (5-chloro-2-hydroxybenzyl)glycinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like ammonia or sodium thiolate can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxyacetophenone.
Reduction: Formation of 5-chloro-2-hydroxybenzyl alcohol or 5-chloro-2-hydroxybenzene.
Substitution: Formation of 5-amino-2-hydroxybenzyl glycinate or 5-thio-2-hydroxybenzyl glycinate.
Applications De Recherche Scientifique
Ethyl (5-chloro-2-hydroxybenzyl)glycinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl (5-chloro-2-hydroxybenzyl)glycinate involves its interaction with specific molecular targets and pathways. The hydroxyl and chlorine groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, leading to the modulation of biochemical pathways. For instance, it may act as an inhibitor of oxidative stress-related enzymes, thereby exhibiting antioxidant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (5-chloro-2-hydroxyphenyl)glycinate
- Ethyl (5-chloro-2-hydroxybenzyl)alaninate
- Ethyl (5-chloro-2-hydroxybenzyl)valinate
Uniqueness
Ethyl (5-chloro-2-hydroxybenzyl)glycinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 5-chloro-2-hydroxybenzyl group enhances its reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C11H14ClNO3 |
|---|---|
Poids moléculaire |
243.68 g/mol |
Nom IUPAC |
ethyl 2-[(5-chloro-2-hydroxyphenyl)methylamino]acetate |
InChI |
InChI=1S/C11H14ClNO3/c1-2-16-11(15)7-13-6-8-5-9(12)3-4-10(8)14/h3-5,13-14H,2,6-7H2,1H3 |
Clé InChI |
KNEKGZCEGGIFHH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNCC1=C(C=CC(=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


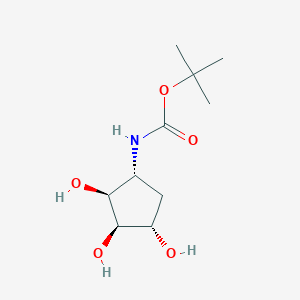
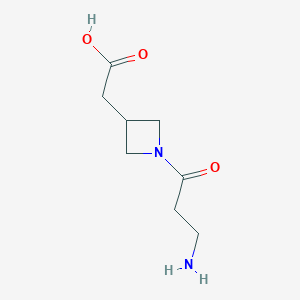
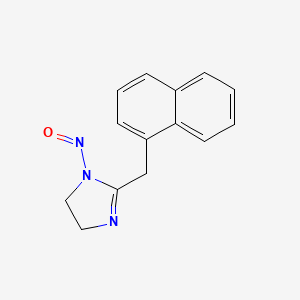
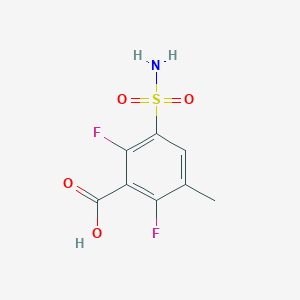
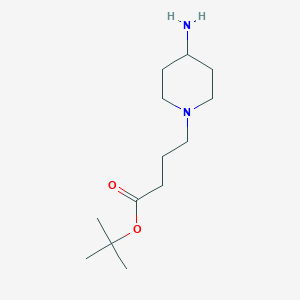
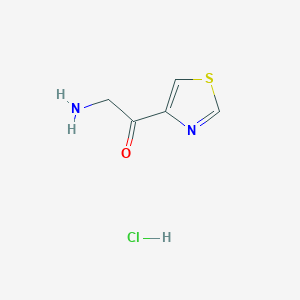

![(2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B15307899.png)
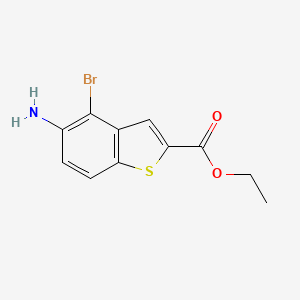
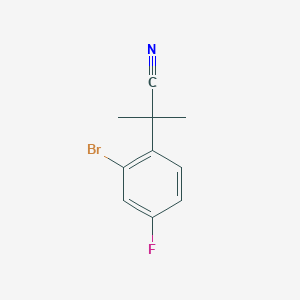
![methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B15307916.png)
![tert-Butyl [(3R)-1-(aminosulfonyl)pyrrolidin-3-yl]carbamate](/img/structure/B15307928.png)
![rac-(3aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-6-carboxylic acid, cis](/img/structure/B15307944.png)
